5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of diazinanones This compound is characterized by the presence of an acetyl group, a fluorophenyl group, a hydroxy group, and a trifluoromethyl group attached to a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction is followed by cyclization to form the diazinanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the acetyl group would produce an alcohol.
Scientific Research Applications
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-hydroxybenzofurans: These compounds share the acetyl and hydroxy groups but differ in the core structure.
5-acetyl-4-aminopyrimidines: These compounds are precursors in the synthesis of 5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the diazinanone ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
5-acetyl-6-(3-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-3-2-4-8(14)5-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDZPJDJVWEPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.